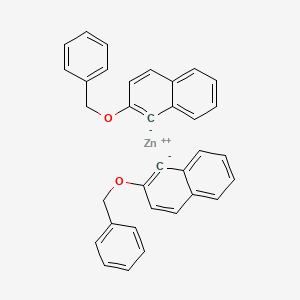![molecular formula C16H16N6O B14197230 4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897361-71-6](/img/structure/B14197230.png)
4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines morpholine, pyridine, and pyrido[3,2-d]pyrimidine moieties, making it a versatile scaffold for drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine core.
Introduction of Pyridine and Morpholine Groups: The pyridine and morpholine groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the substitution.
Final Coupling and Purification: The final step involves coupling the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for designing kinase inhibitors, which are important in cancer therapy.
Biological Studies: It is used in studying cellular signaling pathways and protein interactions.
Pharmacology: The compound is investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory disorders.
Industrial Applications: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the modulation of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine
- 4-(Morpholin-4-yl)-6-(pyridin-2-yl)pyrido[3,2-d]pyrimidin-2-amine
- 4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-2-amine
Uniqueness
4-(Morpholin-4-yl)-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for drug discovery and development.
特性
CAS番号 |
897361-71-6 |
|---|---|
分子式 |
C16H16N6O |
分子量 |
308.34 g/mol |
IUPAC名 |
4-morpholin-4-yl-6-pyridin-4-ylpyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C16H16N6O/c17-16-20-13-2-1-12(11-3-5-18-6-4-11)19-14(13)15(21-16)22-7-9-23-10-8-22/h1-6H,7-10H2,(H2,17,20,21) |
InChIキー |
QVERFXOZOAIMMH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CC=NC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


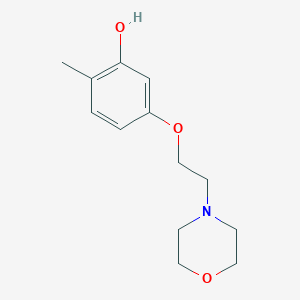
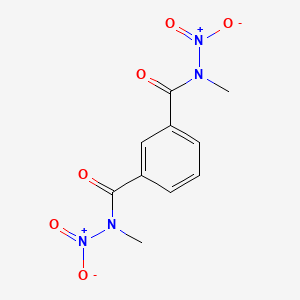

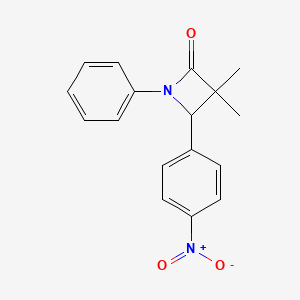
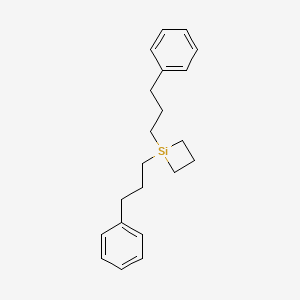
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
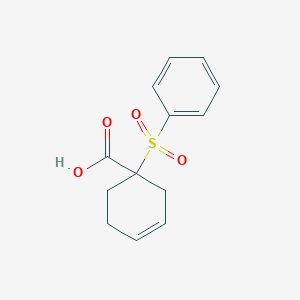
![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)
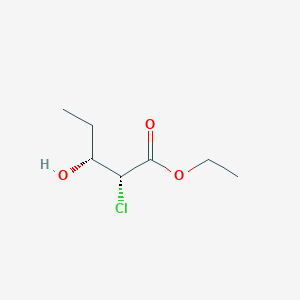

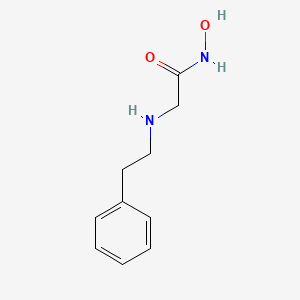
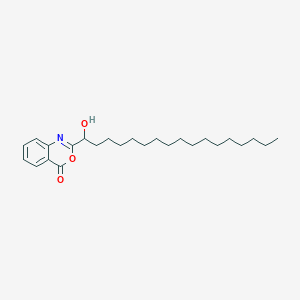
![Thiourea, [2-methyl-5-(phenylmethoxy)phenyl]-](/img/structure/B14197236.png)
